Cas no 1820664-66-1 (3-(2-bromoethyl)pyrrolidin-2-one)

3-(2-bromoethyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 3-(2-bromoethyl)pyrrolidin-2-one
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- MDL: MFCD29033844
- インチ: 1S/C6H10BrNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9)
- InChIKey: XLLWOGBXABUREF-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CCBr)C1=O
計算された属性
- せいみつぶんしりょう: 190.99458g/mol
- どういたいしつりょう: 190.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 29.1Ų
3-(2-bromoethyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-221149-5.0g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 5g |
$3065.0 | 2023-06-07 | |
Enamine | EN300-221149-0.1g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 0.1g |
$366.0 | 2023-09-16 | |
Enamine | EN300-221149-0.5g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 0.5g |
$824.0 | 2023-09-16 | |
Enamine | EN300-221149-10.0g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 10g |
$4545.0 | 2023-06-07 | |
Enamine | EN300-221149-1g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 1g |
$1057.0 | 2023-09-16 | |
Enamine | EN300-221149-5g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 5g |
$3065.0 | 2023-09-16 | |
1PlusChem | 1P01AM38-5g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 5g |
$3851.00 | 2024-06-18 | |
1PlusChem | 1P01AM38-2.5g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 2.5g |
$2622.00 | 2024-06-18 | |
1PlusChem | 1P01AM38-1g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 1g |
$2843.00 | 2025-03-19 | |
Enamine | EN300-221149-10g |
3-(2-bromoethyl)pyrrolidin-2-one |
1820664-66-1 | 95% | 10g |
$4545.0 | 2023-09-16 |
3-(2-bromoethyl)pyrrolidin-2-one 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
3-(2-bromoethyl)pyrrolidin-2-oneに関する追加情報
3-(2-Bromoethyl)pyrrolidin-2-one: A Comprehensive Overview
3-(2-Bromoethyl)pyrrolidin-2-one, also known by its CAS registry number 1820664-66-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of pyrrolidinone, a five-membered lactam, with a bromoethyl substituent at the 3-position. The structure of this compound is characterized by a pyrrolidinone ring, which is a cyclic amide, and a bromoethyl group attached to the third carbon atom of the ring.
The synthesis of 3-(2-bromoethyl)pyrrolidin-2-one involves several steps, including the formation of the pyrrolidinone ring and subsequent alkylation to introduce the bromoethyl group. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which has significantly improved the yield and purity of this compound.
3-(2-Bromoethyl)pyrrolidin-2-one has been extensively studied for its potential applications in drug discovery and development. The compound's unique structure makes it an attractive candidate for medicinal chemistry research, particularly in the design of bioactive molecules with specific pharmacological properties. Recent studies have highlighted its role as a precursor for various bioactive compounds, including antiviral agents and anticancer drugs.
In addition to its role in drug discovery, 3-(2-bromoethyl)pyrrolidin-2-one has also been investigated for its potential in materials science. The compound's ability to form stable amide bonds makes it a valuable building block for constructing advanced materials, such as polyamides and other functional polymers. Researchers have explored its use in the development of self-healing polymers and stimuli-responsive materials, which are highly sought after in modern materials science.
The properties of 3-(2-bromoethyl)pyrrolidin-2-one are heavily influenced by its molecular structure. The pyrrolidinone ring contributes to the compound's rigidity and planarity, while the bromoethyl group introduces electron-withdrawing effects that can influence reactivity and solubility. These properties make it an ideal candidate for various chemical transformations, including nucleophilic substitutions and additions.
Recent research has also focused on understanding the environmental impact of 3-(2-bromoethyl)pyrrolidin-2-one. Studies have been conducted to assess its biodegradability and toxicity, particularly in aquatic environments. These studies are crucial for ensuring that the compound can be safely used in industrial and pharmaceutical applications without posing risks to ecosystems.
In conclusion, 3-(2-bromoethyl)pyrrolidin-2-one, with its CAS number 1820664-66-1, is a versatile compound with wide-ranging applications in organic chemistry, pharmaceutical research, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these fields. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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